5-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
5-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with the molecular formula C13H21NO4. This compound is characterized by its bicyclic structure, which includes a norbornane framework. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, making this compound particularly useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated derivative of the bicyclic core.
Protection of the Amino Group: The tert-butoxycarbonyl group is introduced to protect the amino group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and other advanced technologies can enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the Boc-protected amino group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
5-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions, owing to its unique structure.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of enzyme activity. The Boc-protected amino group can interact with active sites of enzymes, altering their function. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: This compound shares the bicyclic core but lacks the Boc-protected amino group.
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester: Similar to the target compound but with a methyl ester group instead of the carboxylic acid.
Uniqueness
5-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of the Boc-protected amino group, which provides additional functionality and versatility in chemical synthesis. The combination of the bicyclic core and the Boc group makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-10-5-9-4-8(10)6-11(9)12(16)17/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUGUJNHODOZNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2CC1CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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